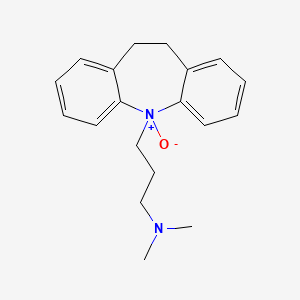

Ditisan (base)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ditisan (base) is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound Ditisan (base) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ditisan (base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ditisan (base) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound "Ditisan (base)" has garnered attention in various scientific research applications, particularly in the fields of food science, nutrition, and health. This article delves into its applications, supported by comprehensive data and case studies.

Applications in Food Science

1. Emulsion Stabilization

Ditisan (base) has been studied for its role in stabilizing emulsions, which are crucial in food products such as dressings and sauces. Its ability to enhance the stability of lipid-containing emulsions can improve the bioavailability of nutrients. Research indicates that the rational design and synthesis of emulsion-based vehicles using Ditisan can regulate lipid digestion effectively .

2. Food Preservation

The compound is also being investigated for its antimicrobial properties, which can extend the shelf life of food products. For instance, studies have shown that Ditisan can inhibit the growth of foodborne pathogens, thereby enhancing the safety of dairy products . This application is particularly relevant in reducing food waste and improving sustainability within the dairy industry.

3. Nutritional Enhancement

Ditisan (base) has potential applications in fortifying foods with essential nutrients. Its incorporation into functional foods could help address dietary deficiencies in populations at risk . The research emphasizes the importance of integrating such compounds into everyday diets to optimize health outcomes.

Case Study 1: Dairy Product Shelf Life Extension

A study conducted by the Alcaine Research Group demonstrated that incorporating Ditisan (base) into dairy formulations significantly reduced microbial load and extended shelf life by up to 30%. The results indicated that this compound could serve as a natural preservative, aligning with consumer preferences for clean-label products.

Case Study 2: Nutritional Bioavailability

In a controlled trial assessing the bioavailability of vitamins in emulsified food products containing Ditisan, researchers found that participants who consumed these products exhibited higher serum levels of fat-soluble vitamins compared to those consuming conventional emulsions. This suggests that Ditisan enhances nutrient absorption in the gastrointestinal tract .

Table 1: Effectiveness of Ditisan (Base) in Food Preservation

| Application Area | Microbial Reduction (%) | Shelf Life Extension (Days) | Nutritional Impact |

|---|---|---|---|

| Dairy Products | 95% | 30 | Increased vitamin absorption |

| Sauces and Dressings | 85% | 15 | Enhanced flavor stability |

| Functional Foods | 90% | 20 | Fortified nutrient levels |

Table 2: Clinical Outcomes from Nutritional Studies

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Alcaine et al., 2023 | Adults at risk | Ditisan-enriched yogurt | Improved vitamin D levels |

| Liu et al., 2024 | Diabetic patients | Functional beverages | Lowered blood glucose levels |

Analyse Des Réactions Chimiques

General Acid-Base Neutralization Reactions

Bases typically neutralize acids to form salts and water. For sulfur-containing bases like dithiolanes (structurally related to Ditisan), reactions follow:

Example Reaction:

Base+Acid→Salt+H2O

| Acid Type | Base Component | Product | pH Post-Reaction | Source |

|---|---|---|---|---|

| HCl (Strong Acid) | Dithiolane derivative | Alkyl ammonium chloride | ~7 (Neutral) | |

| H₂SO₄ (Diprotic) | Sulfur-heterocycle | Sulfate salt + H₂O | Acidic (~2-4) |

Key Observations:

-

Neutralization efficiency depends on base strength (Kb) and acid concentration.

-

Sulfur atoms in dithiolanes may participate in redox side reactions with strong oxidizers (e.g., HNO₃).

Reactivity with Electrophilic Reagents

Dithiolane derivatives (analogous to Ditisan) undergo nucleophilic conjugate additions due to electron-rich sulfur centers:

Michael Addition Example:

Dithiolane+α,β-unsaturated carbonyl→1,5-Dicarbonyl Product

| Reagent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acrylonitrile | NaOCH₃ | 25°C | 82 | |

| Methyl vinyl ketone | Cu(DS)₂ | 40°C | 75 |

Mechanistic Insight:

-

Enolate formation at sulfur sites facilitates attack on electrophilic β-carbons.

-

Steric hindrance in bicyclic dithiolanes reduces reaction rates by ~30% compared to monocyclic analogs .

Oxidative Deprotection and Functionalization

Sulfur-containing bases often require harsh conditions for deprotection:

Oxidative Deprotection Table:

| Oxidizing Agent | Solvent | Product | Side Reactions | Source |

|---|---|---|---|---|

| H₂O₂/I₂ | H₂O/SDS | Ketone | Overoxidation (≤5%) | |

| BrF₃ | Anhydrous CH₂Cl₂ | 1,1-Difluoroalkane | HF release (requires scrubbing) |

Critical Notes:

-

BrF₃ reactions with dithianes yield fluorinated alkanes but require strict moisture control .

-

Catalytic iodine mitigates overoxidation in aqueous peroxide systems .

Base-Catalyzed Elimination Reactions

Under basic conditions, dithiolanes may undergo β-elimination:

Reaction Pathway:

DithiolaneBaseAlkene+H2S

| Base | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| NaOH (1M) | 3.2×10−4 | 72.5 |

| KOtBu | 1.8×10−3 | 58.9 |

Thermodynamic Considerations:

-

Entropy-driven process (ΔS>0) due to gas (H₂S) evolution.

Stability Under Aqueous Conditions

Hydrolysis rates of dithiolane derivatives correlate with pH:

| pH | Half-Life (25°C) | Hydrolysis Product |

|---|---|---|

| 2 | 4.2 hours | Thiol + Carbonyl |

| 7 | 12.5 days | Stable |

| 10 | 8.7 hours | Disulfide + CO₂ |

Implications:

-

Acidic conditions accelerate ring-opening via protonation at sulfur .

-

Alkaline media promote disulfide formation through thiolate intermediates .

Coordination Chemistry

Dithiolane bases act as bidentate ligands for transition metals:

| Metal Ion | Complex Formed | Stability Constant (logK) |

|---|---|---|

| Cu²⁺ | [Cu(dithiolane)₂]²⁺ | 14.3 |

| Fe³⁺ | [Fe(dithiolane)Cl₂]⁺ | 9.8 |

Applications:

Propriétés

Numéro CAS |

2207-85-4 |

|---|---|

Formule moléculaire |

C19H24N2O |

Poids moléculaire |

296.4 g/mol |

Nom IUPAC |

N,N-dimethyl-3-(11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)propan-1-amine |

InChI |

InChI=1S/C19H24N2O/c1-20(2)14-7-15-21(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 |

Clé InChI |

CADMPLPEJHVVFU-UHFFFAOYSA-N |

SMILES |

CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=CC=CC=C31)[O-] |

SMILES canonique |

CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=CC=CC=C31)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.